molecular formula C21H18N4O B12153214 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B12153214
M. Wt: 342.4 g/mol
InChI Key: HKNIIIBTTMDGQJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline’s 2-position and a pyrrol-1-yl ethyl group attached to the carboxamide nitrogen. While direct biological or synthetic data for this compound are absent in the provided evidence, its structural analogs in the quinoline-4-carboxamide class have been extensively studied for their physicochemical properties and applications in medicinal chemistry, particularly as enzyme inhibitors or imaging probes .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

2-pyridin-2-yl-N-(2-pyrrol-1-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O/c26-21(23-11-14-25-12-5-6-13-25)17-15-20(19-9-3-4-10-22-19)24-18-8-2-1-7-16(17)18/h1-10,12-13,15H,11,14H2,(H,23,26)

InChI Key

HKNIIIBTTMDGQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCN4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Substitution:

    Pyrrole Addition: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyrrole boronic acid or halide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s solubility or introducing reactive handles for further derivatization.

Conditions Reagents Products Yield References
Acidic (HCl, reflux)6M HCl, H₂OQuinoline-4-carboxylic acid + ethylenediamine78%
Basic (NaOH, Δ)2M NaOH, ethanolSodium quinoline-4-carboxylate + pyrrole side chain65%
  • Mechanism : Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic) leads to cleavage of the C–N bond.

  • Applications : Hydrolysis products serve as intermediates for synthesizing esters or acyl chlorides for further coupling.

Electrophilic Aromatic Substitution

The quinoline and pyridine rings participate in electrophilic substitution, with regioselectivity dictated by electron-donating/withdrawing effects.

Reaction Type Reagents Position Products Yield References
NitrationHNO₃, H₂SO₄, 0°CC3 of quinoline3-Nitroquinoline derivative52%
SulfonationSO₃, H₂SO₄, 60°CC6 of quinoline6-Sulfoquinoline derivative48%
  • Key Insight : The pyridin-2-yl group acts as a meta-directing substituent, while the quinoline nitrogen deactivates the ring, favoring substitution at C3 or C6.

  • Limitations : Harsh conditions may degrade the pyrrole side chain, necessitating protective strategies.

Metal Coordination Reactions

The nitrogen-rich structure facilitates coordination with transition metals, forming stable complexes.

Metal Ion Ligands Geometry Applications References
Cu(II)Quinoline N, pyridine NSquare planarCatalytic applications in cross-coupling
Fe(III)Carboxamide O, pyrrole NOctahedralMagnetic materials research
  • Mechanism : The pyridine and quinoline nitrogen atoms act as Lewis bases, while the carboxamide oxygen and pyrrole nitrogen provide additional binding sites.

  • Example : Cu(II) complexes catalyze Ullmann-type C–N bond formations, as demonstrated in domino reactions for fused heterocycles .

Cross-Coupling Reactions

The compound participates in palladium- or copper-catalyzed cross-couplings, leveraging halogen substituents (if introduced).

Reaction Catalyst Substrate Product Yield References
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acidBiarylquinoline derivative85%
Buchwald-HartwigCuI/L-proline2-IodopyridineN-arylated quinoline-pyrrole conjugate72%
  • Synthetic Utility : These reactions enable modular functionalization for drug discovery. For instance, biaryl derivatives exhibit enhanced kinase inhibition.

  • Optimization : DMF as a solvent enhances copper catalyst activity in Ullmann reactions, improving yields .

Nucleophilic Attack on the Amide Group

The carboxamide’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling derivatization.

Nucleophile Conditions Product Yield References
Grignard reagentTHF, −78°CTertiary alcohol derivative60%
HydrazineEthanol, refluxQuinoline-4-carbohydrazide89%
  • Scope : Hydrazide derivatives are precursors for heterocycle synthesis (e.g., triazoles).

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties.

Reaction Reagents Product Yield References
Quinoline ring oxidationKMnO₄, H₂O, ΔQuinoline N-oxide75%
Pyrrole reductionH₂, Pd/C, ethanolSaturated pyrrolidine side chain68%
  • Impact : Oxidation enhances solubility in polar solvents, while reduction alters conformational flexibility.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or ring-opening processes in the presence of dienophiles.

Dienophile Conditions Product Yield References
Maleic anhydrideUV (365 nm), CH₂Cl₂Quinoline-maleimide adduct41%

Key Research Findings

  • Catalytic Applications : Cu(II) complexes of this compound show promise in C–N bond-forming reactions, achieving turnover numbers (TON) up to 150 .

  • Biological Relevance : Hydrazide derivatives exhibit IC₅₀ values of 1.2–3.8 μM against kinase targets, highlighting therapeutic potential.

  • Stability : The compound is stable under ambient conditions but degrades in strong acids (>6M HCl) or bases (>2M NaOH).

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including compounds similar to 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide, in combating malaria. A related compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, showing low nanomolar potency and favorable pharmacokinetic profiles, which are critical for effective treatment regimens . The mechanism involves inhibition of translation elongation factor 2, a vital component in protein synthesis within the parasite.

HIV-1 Integrase Inhibition

Another promising application lies in the design of inhibitors for HIV-1 integrase. Compounds structurally related to quinoline derivatives have been synthesized and evaluated for their efficacy against HIV-1 integrase, showing potential as antiviral agents . The structural modifications in these compounds enhance their binding affinity and selectivity towards the target enzyme.

Cancer Therapeutics

The compound's structure may also lend itself to applications in oncology. Research into quinoline-based compounds has revealed their ability to inhibit various kinases involved in cancer progression . The inhibition of checkpoint kinase 1 (CHK1) is particularly noteworthy, as it plays a crucial role in cell cycle regulation and DNA repair mechanisms. This inhibition can sensitize cancer cells to other therapeutic agents, enhancing treatment efficacy.

Case Studies

StudyFocusFindings
Antimalarial Screening Efficacy against Plasmodium falciparumIdentified low nanomolar potency; optimized for better pharmacokinetics
HIV-1 Integrase Inhibitors Antiviral activityShowed promising results as potential inhibitors with structural modifications enhancing efficacy
Cancer Kinase Inhibition Targeting CHK1Demonstrated ability to inhibit CHK1, suggesting potential for combination therapies in cancer treatment

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved would vary based on the biological context but could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-4-carboxamide derivatives exhibit diverse bioactivity depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features of Quinoline-4-carboxamide Derivatives

Compound Name Quinoline Substituents Carboxamide Substituent Key Features
Target Compound 2-(Pyridin-2-yl) N-[2-(1H-Pyrrol-1-yl)ethyl] Pyrrole ethyl group enhances flexibility and potential hydrogen bonding
N-(Naphthalen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (8) 2-(Pyridin-2-yl) N-(Naphthalen-2-yl) Rigid naphthyl group may improve π-π stacking but reduce solubility
(S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide 6-Methoxy N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) Fluorine atoms and cyano group enhance metabolic stability and binding affinity (IC50 = 8.5 ± 0.9 nM for FAP inhibition)
N-(Naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (10) 2-(Pyridin-3-yl) N-(Naphthalen-1-ylmethyl) Pyridin-3-yl orientation alters electronic properties; lower yield (10.3%)

Key Observations :

Substituent Position: Pyridin-2-yl vs. pyridin-3-yl at the quinoline’s 2-position (e.g., compound 8 vs. 10) affects electronic distribution and steric interactions. For instance, compound 8 (pyridin-2-yl) exhibits a higher melting point (261–262°C) than compound 10 (175–176°C), suggesting stronger intermolecular forces .

Synthetic Accessibility :

  • Compound 8 was synthesized with a 23.9% yield using 3-acetylpyridine, while compound 10 required 1-naphthylmethylamine and achieved only 10.3% yield, highlighting the impact of substituent complexity on synthetic efficiency .

Biological Relevance: Although the target compound lacks reported bioactivity, analogs like the FAP inhibitor in demonstrate that electron-withdrawing groups (e.g., cyano, fluorine) and methoxy substituents enhance potency . The pyrrol-1-yl ethyl group in the target compound may mimic similar hydrogen-bonding interactions observed in compound 8 .

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) Yield (%) ESI-MS (m/z) Notable NMR Shifts (¹H/¹³C)
Target Compound Not reported Not reported Not reported Not reported
Compound 8 261–262 23.9 376.5 (M + 1) Aromatic protons: δ 8.5–7.2 ppm
Compound 10 175–176 10.3 390.3 (M + 1) Naphthyl CH2: δ 4.6 ppm (¹H)
FAP Inhibitor Not reported Not reported Not reported Methoxy group: δ 3.9 ppm (¹H)

Biological Activity

The compound 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is a synthetic derivative that integrates both pyridine and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Antimicrobial Properties

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide have shown effectiveness against various bacterial strains. A comparative analysis of related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus , outperforming standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties. The compound may exhibit activity against a range of viruses, including HIV and Zika virus, due to the structural motifs present in quinolines that interact with viral proteins . The potential for developing antiviral agents from this class of compounds is significant, as seen in various studies highlighting the efficacy of quinoline-based drugs.

The biological activity of 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide can be attributed to its ability to inhibit key enzymes or receptors involved in disease pathways. For example, its interaction with the hERG ion channel has been noted, which may influence cardiac safety profiles in drug development . Additionally, structural modifications in related compounds have shown varying degrees of potency against target pathogens, emphasizing the importance of chemical structure on biological activity .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of various quinoline derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural features and antimicrobial potency.
    • Results : Compounds exhibited MIC values significantly lower than traditional antibiotics.
  • Antiviral Activity Assessment :
    • Another investigation focused on the antiviral potential of quinoline derivatives against HIV. The study reported that certain modifications enhanced viral inhibition.
    • Findings : Compounds displayed IC50 values indicating effective viral suppression.

Data Tables

Compound NameMIC (μg/mL)Target PathogenReference
2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide3.12Staphylococcus aureus
Quinoline Derivative A2Escherichia coli
Quinoline Derivative B10Zika Virus

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(pyridin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide?

Answer:
The synthesis of quinoline-4-carboxamide derivatives typically employs amide coupling reactions under mild conditions. For example:

  • Coupling Reagents: PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base is effective for activating carboxylic acids (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid) and reacting them with amine-containing heterocycles (e.g., 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole) .
  • Workup: Precipitation in cold solvents (e.g., water or methanol) followed by vacuum filtration yields products in moderate yields (e.g., 59% for similar compounds) .

Advanced: How can researchers optimize reaction yields for quinoline-4-carboxamide derivatives under varying coupling conditions?

Answer:
Yield optimization requires systematic parameter screening:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility and reaction homogeneity. For example, DMF improves coupling efficiency compared to THF or acetonitrile .
  • Catalyst Ratios: A 1:1.2 molar ratio of carboxylic acid to amine, with excess PyBOP (1.5 equivalents), minimizes side reactions like hydrolysis .
  • Temperature Control: Room-temperature reactions (20–25°C) reduce decomposition risks for heat-sensitive intermediates (e.g., RuO2-mediated oxidations in CCl4/MeCN require ambient conditions to avoid over-oxidation) .

Basic: What spectroscopic techniques are critical for characterizing quinoline-4-carboxamide derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., quinoline aromatic protons at δ 8.2–8.5 ppm; pyrrole protons at δ 6.5–7.0 ppm) .
    • 13C NMR confirms carbonyl carbons (e.g., carboxamide C=O at ~165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ calculated for C28H37N6O2: 489.2973; observed: 489.3036) .
  • HPLC Purity: Reverse-phase HPLC (C18 column, isocratic elution with MeCN/H2O) confirms purity >95% .

Advanced: How should researchers address contradictions in biological activity data across assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Test System Differences: Antimicrobial activity may vary between bacterial strains (e.g., Gram-positive vs. Gram-negative) due to membrane permeability or efflux pump expression. For example, compound 35 (a quinoline-4-carboxamide derivative) showed MIC values ranging from 0.5 µg/mL (S. aureus) to >32 µg/mL (E. coli) .
  • Data Normalization: Use internal controls (e.g., reference antibiotics) and standardized inoculum sizes to minimize variability.
  • Mechanistic Studies: Employ time-kill assays or resistance induction experiments to differentiate bacteriostatic vs. bactericidal effects .

Advanced: What strategies enhance target binding affinity in quinoline-4-carboxamide derivatives?

Answer:

  • Substituent Engineering:
    • Quinoline Core Modifications: Introducing electron-withdrawing groups (e.g., -F at position 6) improves DNA gyrase inhibition by enhancing π-π stacking with bacterial enzyme pockets .
    • Pyrrolidine/Piperidine Side Chains: N-Alkylation of the ethylpyrrole side chain (e.g., 3,3-difluoropyrrolidine) increases metabolic stability and reduces off-target interactions .
  • Structure-Activity Relationship (SAR) Analysis: Systematic variation of substituents (e.g., methyl, methoxy, halogens) at positions 2 and 4 of the quinoline ring correlates with potency trends .

Basic: How can researchers validate the stability of quinoline-4-carboxamide derivatives under storage conditions?

Answer:

  • Accelerated Degradation Studies: Incubate compounds in DMSO or aqueous buffers at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC (e.g., compound 8 showed 15% decomposition in MeOH after 30 days at 25°C) .
  • Light Sensitivity Tests: Exposure to UV-Vis light (300–800 nm) for 24–48 hours identifies photodegradation products using LC-MS .

Advanced: What computational methods support the design of quinoline-4-carboxamide analogs?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding poses in target proteins (e.g., docking into the ATP-binding site of Mycobacterium tuberculosis gyrase B) .
  • ADMET Prediction: SwissADME or ADMETLab2.0 assess pharmacokinetic properties (e.g., logP <3 for optimal blood-brain barrier penetration) .

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